N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide
Description
N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indane moiety, a pyrazole ring, and a propanamide group
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12-15(13(2)20-19-12)9-11-18(22)21(3)17-10-8-14-6-4-5-7-16(14)17/h4-7,17H,8-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKIBPHZJYLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N(C)C2CCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide typically involves a multi-step process:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of a suitable precursor, such as 2-phenylpropionic acid, under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of a 1,3-diketone with hydrazine or a substituted hydrazine under reflux conditions.
Coupling of Indane and Pyrazole: The indane and pyrazole intermediates are then coupled using a suitable linker, such as a halogenated propanamide, in the presence of a base like potassium carbonate.
N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-ethylpropanamide
- N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-propylpropanamide
Uniqueness
N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group on the amide nitrogen can influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to its ethyl or propyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
